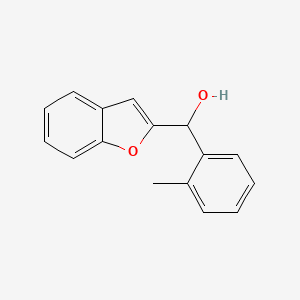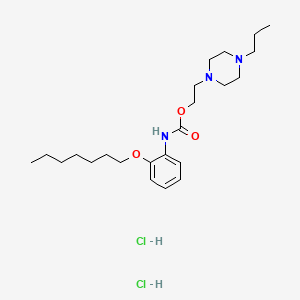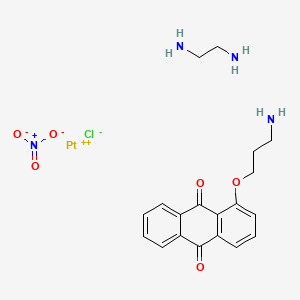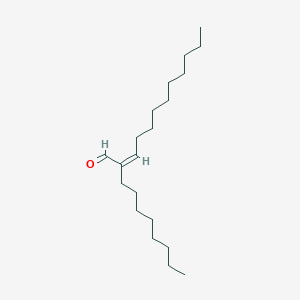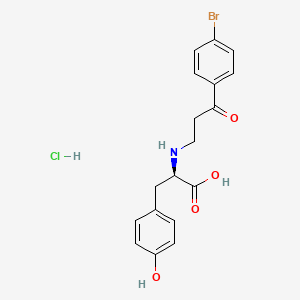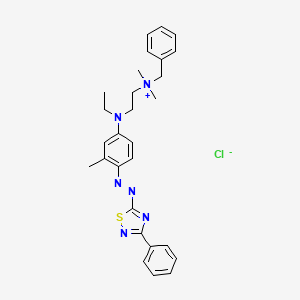
Benzyl(2-(ethyl(4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)-mtolyl)amino)ethyl)dimethylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl[2-[ethyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]-mtolyl]amino]ethyl]dimethylammonium chloride is a complex organic compound featuring a benzyl group, an ethyl group, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl[2-[ethyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]-mtolyl]amino]ethyl]dimethylammonium chloride typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Azo Coupling Reaction: The thiadiazole ring is then subjected to an azo coupling reaction with a suitable aromatic amine to form the azo compound.
Quaternization: The final step involves the quaternization of the azo compound with benzyl chloride to form the desired quaternary ammonium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings.
Reduction: Reduction reactions can target the azo group, converting it to the corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
Oxidation: Products may include quinones and other oxidized derivatives.
Reduction: The major products are typically the corresponding amines.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a catalyst in various organic reactions.
Synthesis: It is used as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Activity: The compound exhibits antimicrobial properties, making it useful in the development of new antibiotics.
Enzyme Inhibition: It can inhibit certain enzymes, providing a tool for studying biochemical pathways.
Medicine
Drug Development: The compound is investigated for its potential as a therapeutic agent in treating various diseases.
Diagnostic Tools: It can be used in diagnostic assays due to its specific binding properties.
Industry
Dyes and Pigments: The compound is used in the production of dyes and pigments due to its vibrant color.
Material Science: It is employed in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Benzyl[2-[ethyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]-mtolyl]amino]ethyl]dimethylammonium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Benzyl[2-[ethyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]-mtolyl]amino]ethyl]dimethylammonium hydrogen sulphate
- Benzyl[2-[ethyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]-mtolyl]amino]ethyl]dimethylammonium bromide
Uniqueness
Benzyl[2-[ethyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]-mtolyl]amino]ethyl]dimethylammonium chloride is unique due to its specific structural features, such as the presence of the thiadiazole ring and the azo linkage. These features confer distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
36790-30-4 |
|---|---|
Molecular Formula |
C28H33ClN6S |
Molecular Weight |
521.1 g/mol |
IUPAC Name |
benzyl-[2-[N-ethyl-3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C28H33N6S.ClH/c1-5-33(18-19-34(3,4)21-23-12-8-6-9-13-23)25-16-17-26(22(2)20-25)30-31-28-29-27(32-35-28)24-14-10-7-11-15-24;/h6-17,20H,5,18-19,21H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
MOXIEKYDRPPKNK-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC[N+](C)(C)CC1=CC=CC=C1)C2=CC(=C(C=C2)N=NC3=NC(=NS3)C4=CC=CC=C4)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




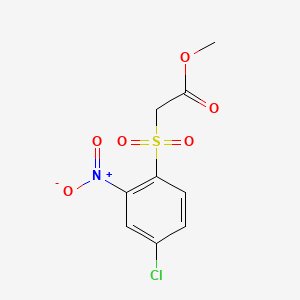
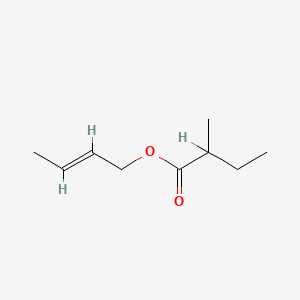
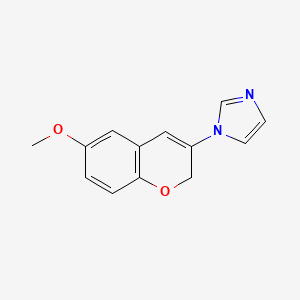
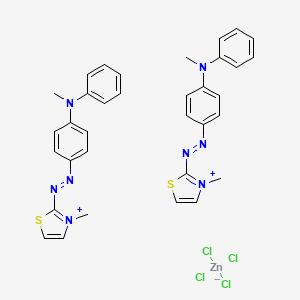
![(2-Ethoxyethanolato-o1)[2-ethoxyethyl hydrogen carbonato-o']magnesium](/img/structure/B12699390.png)
